Cas no 351411-94-4 (methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate)

Methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate is a heterocyclic compound featuring a pyridinone core with an amino substituent at the 3-position and an ester-functionalized butyl chain at the 1-position. This structure imparts versatility as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications. The presence of both amino and carbonyl groups enables selective functionalization, while the ester moiety enhances solubility and reactivity in organic transformations. Its stable dihydropyridinone scaffold is valuable for constructing biologically active molecules, including kinase inhibitors and antimicrobial agents. The compound’s well-defined reactivity profile and compatibility with standard purification techniques make it a practical choice for medicinal chemistry and material science research.
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate structure
351411-94-4 structure
商品名:methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
CAS番号:351411-94-4
MF:C10H14N2O3
メガワット:210.229762554169
CID:6123318
PubChem ID:59099699

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
    • EN300-1107999
    • AKOS021310642
    • 351411-94-4
    • インチ: 1S/C10H14N2O3/c1-15-10(14)3-2-5-12-6-4-9(13)8(11)7-12/h4,6-7H,2-3,5,11H2,1H3
    • InChIKey: QAWLHQROCSTZOC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CCCN1C=CC(C(=C1)N)=O)=O

計算された属性

  • せいみつぶんしりょう: 210.10044231g/mol
  • どういたいしつりょう: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 72.6Ų

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107999-2.5g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1107999-5g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1107999-10g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1107999-5.0g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4
5g
$3520.0 2023-05-23
Enamine
EN300-1107999-10.0g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4
10g
$5221.0 2023-05-23
Enamine
EN300-1107999-0.05g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1107999-0.5g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1107999-1.0g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4
1g
$1214.0 2023-05-23
Enamine
EN300-1107999-0.1g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1107999-0.25g
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
351411-94-4 95%
0.25g
$708.0 2023-10-27

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 関連文献

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoateに関する追加情報

Comprehensive Overview of Methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate (CAS No. 351411-94-4)

Methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate (CAS No. 351411-94-4) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique pyridinone core coupled with an ester-functionalized butanoate side chain. Its molecular structure, characterized by the 3-amino-4-oxo-1,4-dihydropyridine moiety, makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

The growing interest in methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate is driven by its relevance in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its derivatives for applications in cancer therapy and neurodegenerative diseases, aligning with current trends in precision medicine. The compound’s CAS No. 351411-94-4 is frequently searched in academic databases and chemical catalogs, reflecting its importance in medicinal chemistry.

From a synthetic perspective, methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate offers versatility due to its reactive functional groups. The amino and ester groups enable further derivatization, facilitating the creation of libraries for high-throughput screening. This adaptability is critical in modern drug design, where molecular diversity is key to identifying lead compounds. Its stability under physiological conditions also enhances its appeal for in vitro and in vivo studies.

In the context of green chemistry, the compound’s synthesis has been optimized to minimize waste and improve yield, addressing environmental concerns in industrial applications. Recent publications highlight its role in sustainable pharmaceutical manufacturing, a topic gaining traction among researchers and policymakers. The demand for eco-friendly synthetic routes has positioned CAS No. 351411-94-4 as a case study in process innovation.

Analytical characterization of methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are paramount for regulatory compliance in drug development. The compound’s spectral data is often shared in open-access repositories, supporting collaborative research efforts.

Looking ahead, the potential of methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate extends to bioconjugation and prodrug strategies, where its functional groups can be leveraged to enhance drug delivery. As the scientific community prioritizes targeted therapies, this compound’s role in designing next-generation therapeutics is expected to expand, solidifying its place in the pharmaceutical innovation landscape.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd